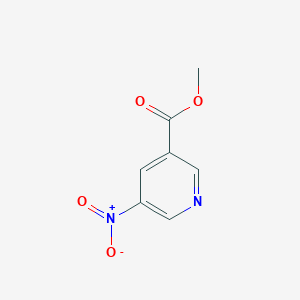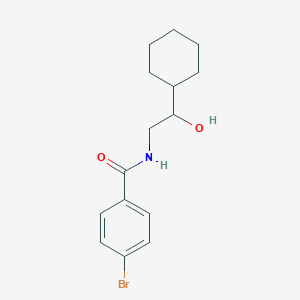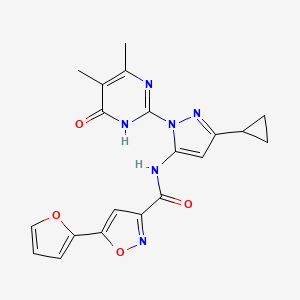
Methyl 5-nitronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitronicotinate, also known as Methyl 6-chloro-5-nitronicotinate, is a chemical compound with the molecular formula C7H5ClN2O4 . It is used as a building block for the synthesis of various pharmaceutical compounds, such as anticoccidial agents .
Synthesis Analysis
The synthesis of Methyl 5-nitronicotinate involves several steps. An appropriate 2-hydrazinopyridine is added to a solution of silver nitrate in distilled water. The mixture is heated to 80 °C with vigorous stirring. After the evolution of nitrogen ceases, the reaction mixture is heated additionally for 1-2 hours until the starting compound is completely consumed .Molecular Structure Analysis
The molecular structure of Methyl 5-nitronicotinate consists of 7 carbon atoms, 5 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 198.133 Da .Chemical Reactions Analysis
Methyl 5-nitronicotinate can undergo various chemical reactions. For instance, it can react with silver nitrate in water at 80°C . It can also react with thionyl chloride in N,N-dimethyl-formamide under reflux conditions .Physical And Chemical Properties Analysis
Methyl 5-nitronicotinate is a solid powder with a molecular weight of 216.58 . It has a boiling point of 76°C . The compound should be stored at 2-8°C .Scientific Research Applications
Anticoccidial Agents
- Research on Anticoccidial Activity : Methyl 5-nitronicotinate derivatives, specifically 2-methyl-5-nitronicotinamide, were studied for their anticoccidial activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This research is significant in veterinary medicine and pharmaceutical development (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Synthesis of Nitronicotinamides
- Synthesis of Nitronicotinic Acid Nitriles : Various cyclocondensation methods were used to synthesize nitriles of 5-nitronicotinic acid, which are important for creating nitronicotinamides. This research contributes to the field of organic chemistry and the synthesis of complex molecules (Sagitullina, Garkushenko, Glizdinskaya, Poendaev, Eremeeva, & Sagitullin, 2010).
Aromatic Nitration
- Development of Nitrating Reagents : Research on the development of powerful nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, provides a controllable source of the nitronium ion. This aids in the nitration of a broad range of (hetero)arenes, which is crucial in pharmaceutical and agrochemical industries (Yang, Li, Deng, Qi, Cong, Cheng, Shi, Zhou, & Zhuang, 2022).
Spin Trapping in Biochemistry
- Development of Nitrone Derivatives : The synthesis of derivatives of DEPMPO nitrone, functionalized for specific applications in detecting superoxide radicals, contributes to biochemical analysis and the study of oxidative stress in biological systems (Chalier, Hardy, Ouari, Rockenbauer, & Tordo, 2007).
Photocatalysis in Material Science
- Photocatalytic Activity Enhancement : Research involving the support of semiconductors like NiO onto ZSM-5 zeolite for enhanced photocatalytic activity is significant in the field of material science and environmental applications (Shams-Ghahfarokhi, Nezamzadeh-Ejhieh, & Nezamzadeh-Ejhieh, 2015).
Superoxide Anion Detection
- Development of Isotopically Labeled Nitrone Spin Traps : The synthesis of a novel nitrogen-15-labeled nitrone spin trap for detecting superoxide anion has implications in biological research and understanding oxidative processes in cells (Zhang, Joseph, Vasquez-Vivar, Karoui, Nsanzumuhire, Martásek, Tordo, & Kalyanaraman, 2000).
Mechanism of Action
Target of Action
Methyl 5-nitronicotinate, also known as Methyl nicotinate, primarily targets the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
Methyl 5-nitronicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought that Methyl 5-nitronicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Result of Action
The primary result of Methyl 5-nitronicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its vasodilatory effect, which enhances local blood flow and potentially reduces inflammation.
Safety and Hazards
properties
IUPAC Name |
methyl 5-nitropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-6(9(11)12)4-8-3-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPSULUPWRTSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitronicotinate | |
CAS RN |
30766-27-9 |
Source


|
| Record name | Methyl 5-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2408959.png)


![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)

![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)



![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)
